7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Overview
Description
7-[(4-Methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and 2H-chromen-2-one.
Etherification Reaction: The key step involves the etherification of 2H-chromen-2-one with 4-methoxybenzyl alcohol. This reaction is usually catalyzed by a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-100°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antifungal, and antiviral properties. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its anti-inflammatory, anticoagulant, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of dyes, fragrances, and optical brighteners. Its stability and reactivity make it suitable for various applications in the manufacturing sector.
Mechanism of Action
The mechanism of action of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme crucial for blood clotting. The compound’s anticancer effects are linked to its ability to induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, known for its fragrant properties and use in perfumes.
4-Hydroxycoumarin: A derivative with potent anticoagulant properties, used in the synthesis of warfarin.
Umbelliferone: A naturally occurring coumarin with antioxidant and anti-inflammatory activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxybenzyl group enhances its lipophilicity, improving its interaction with lipid membranes and increasing its bioavailability.
Properties
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-6-2-12(3-7-14)11-20-15-8-4-13-5-9-17(18)21-16(13)10-15/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDFKHSTSZLDJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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